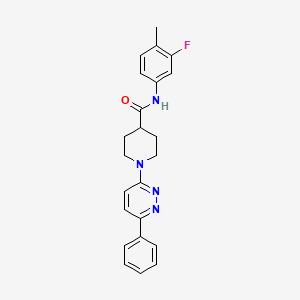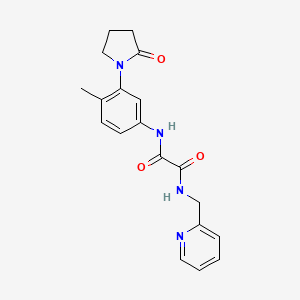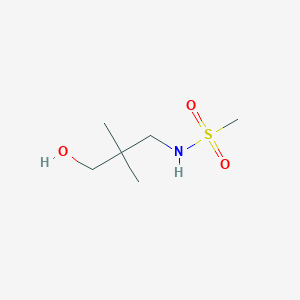
N-(3-fluoro-4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
Arylcycloalkylamines, including phenyl piperidines and piperazines, demonstrate their roles in enhancing the potency and selectivity of binding affinities at D2-like receptors. Research has shown that specific structural modifications, such as the incorporation of arylalkyl substituents, can significantly impact the pharmacological properties of compounds targeting these receptors. This highlights the importance of structural optimization in the development of potential antipsychotic agents (Sikazwe et al., 2009).
Environmental Applications through Nanofiltration
In environmental science, the role of piperazine-based structures in the development of nanofiltration (NF) membranes has been emphasized. These membranes, featuring a crumpled polyamide layer, show promise in dramatically enhancing water treatment processes due to their superior separation performance and antifouling characteristics. Such advancements underscore the application of chemically engineered materials in addressing critical environmental challenges (Shao et al., 2022).
Toxicity and Safety Evaluation
The toxicity of organic fluorophores, which are crucial for in vivo molecular imaging applications, has been systematically reviewed. Understanding the toxicological profile of these compounds is essential for ensuring their safe use in clinical settings, particularly in cancer diagnosis where they enable real-time detection of malignancies. This area of research emphasizes the need for comprehensive safety evaluations of fluorinated compounds before their clinical application (Alford et al., 2009).
Pharmaceutical Applications
Piperazine derivatives, known for their broad spectrum of therapeutic uses, are highlighted for their significance in drug design. The structural flexibility of the piperazine nucleus allows for the development of compounds with varied medicinal properties, ranging from antipsychotic to antiviral activities. This versatility underscores the potential of piperazine as a core structure in the rational design of new therapeutics (Rathi et al., 2016).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c1-16-7-8-19(15-20(16)24)25-23(29)18-11-13-28(14-12-18)22-10-9-21(26-27-22)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYIGPOBYKFZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878196.png)

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2878199.png)



![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878213.png)
![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)
![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)